![molecular formula C14H9Cl2F3N2O B5729965 N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, also known as diuron, is a herbicide that has been widely used in agriculture and forestry for weed control. It belongs to the class of substituted urea herbicides and has been found to be effective against a broad range of weeds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea involves the inhibition of photosynthesis in plants. It acts by blocking the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately results in cell death. This mechanism of action has been well-studied and is the basis for the herbicidal properties of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit photosynthesis, reduce chlorophyll content, and cause oxidative stress. In addition, N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been found to have toxic effects on aquatic organisms, including fish and invertebrates.
Advantages and Limitations for Lab Experiments
Diuron has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has been well-studied for its herbicidal properties. However, there are also limitations to its use in lab experiments. Diuron has been found to have toxic effects on some organisms, which can limit its use in certain experiments. In addition, its herbicidal properties can also limit its use in experiments that require intact plant material.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. One area of research is the development of new herbicides that are more effective and less toxic than N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. Another area of research is the study of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea's potential applications in medicine and biotechnology. Finally, there is a need for further research on the environmental impact of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea and its potential effects on human health.
Synthesis Methods
Diuron can be synthesized by reacting 4-chloroaniline with 2-chloro-5-trifluoromethylphenyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea in its pure form. This synthesis method has been well-established and is widely used in the production of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties and has been found to be effective against a broad range of weeds. In addition to its use as a herbicide, N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has also been studied for its potential applications in the field of medicine and biotechnology. It has been found to have antimicrobial and antifungal properties and has been studied for its potential use in the treatment of various diseases.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-2-4-10(5-3-9)20-13(22)21-12-7-8(14(17,18)19)1-6-11(12)16/h1-7H,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLFGESIZLHTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-chloro-5-(trifluoromethyl)phenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.